molecular formula C15H11ClFN3O2 B1677180 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol CAS No. 184475-71-6

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Número de catálogo: B1677180
Número CAS: 184475-71-6
Peso molecular: 319.72 g/mol
Clave InChI: JLVTVCRXFMLUIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FAAH-IN-2, también conocido como O-Desmorfolinopropil Gefitinib, es un potente inhibidor de la hidrolasa de amida de ácido graso (FAAH). FAAH es una enzima responsable de la hidrólisis de los cannabinoides endógenos, como la anandamida, que desempeñan un papel crucial en varios procesos fisiológicos. Al inhibir la FAAH, FAAH-IN-2 aumenta los niveles de estos cannabinoides, modulando así sus efectos en el cuerpo .

Aplicaciones Científicas De Investigación

FAAH-IN-2 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

FAAH-IN-2 ejerce sus efectos inhibiendo la enzima hidrolasa de amida de ácido graso (FAAH). Esta inhibición evita la hidrólisis de los endocannabinoides, lo que lleva a un aumento de los niveles de estos compuestos en el cuerpo. Los niveles elevados de endocannabinoides interactúan con los receptores cannabinoides (CB1 y CB2) y otros receptores como GPR55, receptores activados por proliferadores de peroxisomas (PPAR) y receptores vaniloideos (TRPV1), modulando varios procesos fisiológicos .

Direcciones Futuras

Given its EGFR inhibition activity and potential antitumor effects, this compound could be further explored for the development of antitumor medicines . Especially, it could be used in treatments for tumors caused by tyrosine kinase functional disorder .

Análisis Bioquímico

Biochemical Properties

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition can disrupt cell signaling pathways that are essential for cell growth and proliferation. The compound’s interaction with epidermal growth factor receptor (EGFR) tyrosine kinase is particularly noteworthy, as it can lead to the inhibition of cancer cell growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting EGFR tyrosine kinase, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival. Furthermore, the compound can induce conformational changes in the EGFR, enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can either be excreted from the body or further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with specific enzymes and cofactors is crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, where it exerts its biological effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de FAAH-IN-2 implica múltiples pasos, comenzando desde los precursores adecuados. Los pasos clave incluyen:

    Formación de la estructura principal: Esto implica la reacción de 4-cloro-6,7-dimetoxiquinazolina con 3-cloropropilamina para formar el intermedio.

    Reacción de sustitución: El intermedio se somete a una reacción de sustitución con 4-fluoroanilina para producir el producto final, FAAH-IN-2.

Métodos de producción industrial: La producción industrial de FAAH-IN-2 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El proceso implica:

    Procesamiento por lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones en condiciones controladas de temperatura y presión.

    Purificación: El producto se purifica utilizando técnicas como la cristalización, la filtración y la cromatografía para garantizar una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: FAAH-IN-2 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como grupos cloro y fluoro.

Reactivos y condiciones comunes:

    Reacciones de sustitución: Se utilizan comúnmente reactivos como 4-fluoroanilina y 3-cloropropilamina.

    Condiciones de reacción: Estas reacciones se llevan a cabo típicamente en presencia de una base como hidróxido de sodio o carbonato de potasio, bajo condiciones de reflujo.

Productos principales: El principal producto formado a partir de estas reacciones es el propio FAAH-IN-2, con alta especificidad y rendimiento.

Comparación Con Compuestos Similares

FAAH-IN-2 es único debido a su alta potencia y selectividad como inhibidor de la FAAH. Compuestos similares incluyen:

FAAH-IN-2 destaca por su estructura molecular específica, que permite una inhibición eficaz de la FAAH con efectos mínimos fuera del objetivo.

Propiedades

IUPAC Name

4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVTVCRXFMLUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440527
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184475-71-6
Record name M-295820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-295820
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (2.51 g) and methanol (50 mL) was added 5 mol/L NaOH (5.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 6 h, and was adjusted to pH 5 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a solid (1.99 g, 90.00%).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 6-acetoxy-4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazoline (1.54 g, 4.26 mmol) (from Example 18, Step A, supra) in MeOH (30 mL) was added an aqueous solution of NH4OH (29%, 0.86 mL, 12.7 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 1.21 g, 89%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Reactant of Route 6
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.